(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
Overview
Description
“(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position . Its molecular formula is C10H10F3NO2 .
Synthesis Analysis
A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The InChI code is1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
. Chemical Reactions Analysis
The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 233.19 g/mol . The compound is a solid at room temperature .Scientific Research Applications
Biocatalysis
(S)-3-Amino-3-phenylpropionic acid (S-APA), a derivative of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid, is an important pharmaceutical intermediate. In a study by (Li et al., 2013), Methylobacterium oryzae was used for asymmetric biocatalysis of S-APA, showcasing its potential in enantioselective synthesis.
Synthesis of Enantiomerically Pure Compounds
The asymmetric transformation of racemic N-phthalyl 3-amino-2-phenyl propanoic acid, closely related to this compound, has been explored for synthesizing enantiomerically pure compounds. This was demonstrated by (Calmès & Escale, 1998).
Synthesis of Biologically Active Molecules
This compound analogs, such as CF3Se-substituted α-amino acid derivatives, have been synthesized for their potential in drug discovery. A study by (Han et al., 2021) highlighted their application in designing novel biologically active molecules.
Metal Ion Chelation
Research by (Ballal, 2020) explored the chelation of rare earth metal ions with 2-amino-3-phenyl propanoic acid, a structurally similar compound, indicating potential applications in materials science.
Antimicrobial and Growth Promoting Activities
Derivatives of 3-amino-3-phenyl propanoic acid, structurally similar to this compound, have shown antimicrobial activity and growth-promoting effects on plants. This was reported in a study by (Mickevičius et al., 2013).
Polymer Chemistry and Material Science
3-(4-Hydroxyphenyl)propanoic acid, a related compound, has been used in polymer chemistry, as detailed in research by (Trejo-Machin et al., 2017). The study discussed its use in enhancing the reactivity of molecules towards benzoxazine ring formation.
DNA Binding and Antiproliferative Activity
A study by (Riccardi et al., 2019) utilized an alanine-based amino acid, structurally related to this compound, for synthesizing platinum complexes with potential antiproliferative activity.
Safety and Hazards
Properties
IUPAC Name |
(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426156 | |
Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719995-40-1 | |
Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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